molecular formula C5H9ClO B104981 Isovaleryl chloride CAS No. 108-12-3

Isovaleryl chloride

Cat. No. B104981
CAS RN: 108-12-3
M. Wt: 120.58 g/mol
InChI Key: ISULZYQDGYXDFW-UHFFFAOYSA-N
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Description

Isovaleryl Chloride: Comprehensive Analysis

Isovaleryl chloride is not directly discussed in the provided papers; however, the related compound isovaleryl-CoA and its derivatives are extensively studied. Isovaleryl-CoA is a key intermediate in the catabolism of L-leucine and is involved in various biochemical processes. For instance, isovaleryl-CoA dehydrogenase (IVD) is a flavoenzyme that catalyzes the conversion of isovaleryl-CoA to 3-methylcrotonyl-CoA, which is a crucial step in leucine degradation . The importance of isovaleryl-CoA and its metabolites is highlighted in the context of isovaleric acidemia, a metabolic disorder characterized by the accumulation of isovaleric acid and its derivatives .

Synthesis Analysis

The synthesis of isovaleryl-CoA and its derivatives is intric

Scientific Research Applications

  • Pharmaceuticals and Drug Delivery Systems

    • Isovaleryl chloride derivatives, like isovaleryl esters, have been tested as potential site-specific chemical delivery systems. For instance, isovaleryl derivatives of phenylephrone showed pronounced mydriatic effects, suggesting their potential as potent mydriatic agents without systemic side effects (Goskonda, Ghandehari, & Reddy, 2001).
    • In drug metabolism studies, O-isovaleryl-propranolol (isovaleryl-PL) demonstrated high membrane permeability due to its lipophilic nature, suggesting its utility in evaluating first-pass hydrolysis in rat small intestines (Masaki, Taketani, & Imai, 2006).
  • Organic Chemistry and Synthesis

    • Isovaleryl chloride is utilized in the synthesis of compounds with real-world applications, such as the synthesis of a cockroach pheromone, gentisyl quinone isovalerate (Feist, 2008).
    • It is also involved in the preparation of compounds like (R)-(−)-N-Isovalerylcamphorsultam, which demonstrates the versatility of isovaleryl chloride in creating diverse chemical structures (Zhou, Zhang, & Hu, 2009).
  • Biochemistry and Metabolic Studies

    • Isovaleryl chloride derivatives play a role in studying enzyme activities, such as isovaleryl-CoA dehydrogenase (IVD) in organisms like Caenorhabditis elegans. This enzyme is crucial in the leucine catabolism pathway (Mohsen, Navarette, & Vockley, 2001).
    • Research into isovaleric acidemia, a metabolic disorder, involves studying the impact of isovaleryl-CoA dehydrogenase deficiency, offering insights into metabolic pathways and potential treatments (Castorina et al., 2008).
  • Analytical Chemistry and Diagnostic Research

    • Isovaleryl chloride derivatives are used in developing assay methods, such as the enzymatic assay for determining isovaleryl-CoA dehydrogenase activity, which has implications in diagnosing metabolic disorders (Tajima et al., 2005).
    • In research focused on inborn errors of metabolism, isovaleryl chloride derivatives aid in understanding and managing conditions like isovaleric acidemia, highlighting their role in clinical biochemistry (Vockley & Ensenauer, 2006).

Safety And Hazards

Isovaleryl chloride is highly flammable and causes severe skin burns and eye damage. It is toxic if inhaled . It is recommended to handle this chemical only in a closed system or provide appropriate exhaust ventilation. Use spark-proof tools and explosion-proof equipment .

Future Directions

Isovaleric acidemia, a hereditary metabolic disorder, is caused by a mutation in the gene encoding the enzyme isovaleryl-CoA dehydrogenase, resulting in deficient or absent activity . This enzyme is responsible for helping break down leucine, an amino acid, and its deficiency leads to a buildup of chemicals in the blood that cause symptoms . The disorder can present with acute intermittent attacks in infancy or later in childhood . Management for this disease includes a low protein diet with leucine restriction, avoiding triggers of acute attacks, and supplementation with carnitine and/or glycine . Though there is no cure, but as patients age, acute attacks become less frequent .

properties

IUPAC Name

3-methylbutanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClO/c1-4(2)3-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULZYQDGYXDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7059359
Record name Butanoyl chloride, 3-methyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isovaleryl chloride

CAS RN

108-12-3
Record name Isovaleryl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108-12-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaleryl chloride
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoyl chloride, 3-methyl-
Source EPA Chemicals under the TSCA
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Record name Butanoyl chloride, 3-methyl-
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Record name Isovaleryl chloride
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Record name ISOVALERYL CHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
692
Citations
PT Baraldi, PHG Zarbin, PC Vieira, AG Corrêa - Tetrahedron: Asymmetry, 2002 - Elsevier
… (S)-2-Methyl-4-octanol was efficiently prepared in five steps and 20% overall yield, and its (R)-enantiomer, in six steps and 14% overall yield, both from commercial isovaleryl chloride. …
Number of citations: 38 www.sciencedirect.com
M Kinoshita, M WADA, S UMEZAWA - The Journal of Antibiotics, 1969 - jstage.jst.go.jp
… O-Acylation with isovaleryl chloride in the presence of pyridine was followed by hydrogenolysis over palladium black to give tbutyl< 2-ft-butyl-7-hydroxy-/?-isovaleryloxy-valerate (4) in a …
Number of citations: 30 www.jstage.jst.go.jp
T Inghardt, T Frejd - Tetrahedron, 1991 - Elsevier
… Acylation of the remaining sterically crowded hydroxyl group with isovaleryl chloride (or … The synthesis was completed by acylation of 18 with isovaleryl chloride to give 19. The spectral …
Number of citations: 28 www.sciencedirect.com
M Ogata, T Hattori, R Takeuchi, T Usui - Carbohydrate research, 2010 - Elsevier
… The C5 hydroxyl group of the 3,6-anhydro compounds 4 and 5 was regioselectively esterified with the isovaleryl chloride to complete the synthesis of furanodictines A and B, respectively…
Number of citations: 37 www.sciencedirect.com
VN Odinokov, OS Kukovinets, NI Sakharova… - Chemistry of Natural …, 1991 - Springer
… the readily available 6-methylhept-5-en-2-one, the allyl oxidation of a terminal methyl group, reduction of the ester fraction, and interaction of the diol so obtained with isovaleryl chloride. …
Number of citations: 4 link.springer.com
PL Feist - Journal of chemical education, 2008 - ACS Publications
… During the first lab period, 2,5-dimethoxybenzyl alcohol is esterified by reaction with isovaleryl chloride in a methylene chloride solution of triethylamine. Following a work-up procedure …
Number of citations: 6 pubs.acs.org
C Ressler, V du Vigneaud - Journal of the American Chemical …, 1954 - ACS Publications
… condensed with carbobenzoxy-L-proline by the mixed anhydride procedure using isovaleryl chloride to give ethyl carbobenzoxy-L-prolyl-L-leucylglycinate. The latter was …
Number of citations: 80 pubs.acs.org
Z Hu, X Jiang, W Han - Tetrahedron Letters, 2008 - Elsevier
… Removal of TBS group in intermediate 3 with HF/pyridine followed by treatment with isovaleryl chloride installed the isovaleryl side chain. Finally, deprotection of BOC group followed by …
Number of citations: 54 www.sciencedirect.com
R Okamoto, M TSUCHIYA, H NOMURA… - The Journal of …, 1980 - jstage.jst.go.jp
… 8254) of Streptomyces thermotolerans ATCC 11416.1) Tylosin was also chemically acylated at the desired position(s) with acetyl chloride and/or isovaleryl chloride after preliminary …
Number of citations: 59 www.jstage.jst.go.jp
N Muthukumaraswamy, RJ Freer - Methods in Enzymology, 1988 - Elsevier
… peptides, 6-21 we have had consistently excellent results using the anhydride of isovaleryl chloride and formic acid) 6 Final deprotection is usually carried out with anhydrous hydrogen …
Number of citations: 6 www.sciencedirect.com

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